1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
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Overview
Description
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 349.21 g/mol . It is a white to tan solid that is typically stored at +4°C . The compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine involves several steps. One common method includes the reaction of tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate with iodine in the presence of a suitable base . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require cooling to control the reaction rate. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the azetidine ring can interact with various biological targets. The compound’s effects are mediated through these interactions, which can influence molecular pathways and cellular processes.
Comparison with Similar Compounds
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine can be compared with similar compounds such as:
- 3-(3-iodobicyclo[1.1.1]pentan-1-yl)oxetane
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the azetidine ring and the iodine atom in this compound makes it particularly useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPISQMOOHSEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-02-0 |
Source
|
Record name | tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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